Kanamycin acid disulfate
Description
Historical Context of Kanamycin (B1662678) Discovery and Development
Kanamycin was first isolated in 1957 by Japanese scientist Hamao Umezawa from the bacterium Streptomyces kanamyceticus. wikipedia.orgcreative-diagnostics.com This discovery marked a significant advancement in the fight against bacterial infections, particularly those caused by Gram-negative bacteria. patsnap.com Kanamycin is not a single entity but a mixture of three main components: kanamycin A, the major and most active component, and two minor congeners, kanamycin B and C. creative-diagnostics.comeuropa.eu The most commonly used form in research and clinical settings is kanamycin sulfate (B86663). drugbank.comdrugbank.com
Kanamycin as an Aminoglycoside Antibiotic: Structural and Functional Overview
Kanamycin belongs to the aminoglycoside class of antibiotics, characterized by their unique chemical structure and mechanism of action. drugbank.commcmaster.ca The molecular structure of kanamycin A consists of two amino sugars, 6-amino-6-deoxy-D-glucose and 3-amino-3-deoxy-D-glucose, linked by glycosidic bonds to a central 2-deoxystreptamine (B1221613) ring. creative-diagnostics.com Kanamycin acid disulfate is the disulfuric acid salt of kanamycin A. scbt.combiosynth.com
Functionally, kanamycin is a bactericidal agent that inhibits protein synthesis in susceptible bacteria. pediatriconcall.com It achieves this by binding to the 30S ribosomal subunit of the bacterial ribosome. wikipedia.orgdrugbank.commcmaster.ca This binding interferes with the decoding process of messenger RNA (mRNA), leading to the misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain. wikipedia.orgpatsnap.com The resulting nonfunctional proteins disrupt essential cellular processes, ultimately leading to bacterial cell death. wikipedia.orgpatsnap.com Specifically, kanamycin binds to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein within the 30S subunit. drugbank.com This interaction disrupts the A site, where aminoacyl-tRNA normally binds, thereby halting protein elongation. creative-diagnostics.comresearchgate.net
Scope and Significance of Kanamycin Research in Contemporary Biology and Antimicrobial Resistance
Kanamycin remains a vital tool in contemporary biological research, primarily as a selective agent in molecular cloning. wikipedia.orgcreative-diagnostics.com Researchers utilize the kanamycin resistance gene (kanR) to identify and isolate bacteria that have successfully incorporated a plasmid carrying this gene. creative-diagnostics.com This is a fundamental technique in genetic engineering, enabling the production of recombinant proteins for various research and biotechnological applications. creative-diagnostics.com
The emergence and spread of antimicrobial resistance, however, pose a significant threat to the continued efficacy of kanamycin and other aminoglycosides. creative-diagnostics.com Bacterial resistance to kanamycin can arise through several mechanisms, including:
Enzymatic modification: Bacteria may produce enzymes, such as aminoglycoside phosphotransferases, that chemically modify the kanamycin molecule, preventing it from binding to the ribosome. drugbank.comcreative-diagnostics.com
Target site mutation: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site for kanamycin, reducing its affinity and rendering the antibiotic ineffective. wikipedia.orgcreative-diagnostics.com
Efflux pumps: Some bacteria possess efflux pumps that actively transport kanamycin out of the cell, preventing it from reaching its ribosomal target. creative-diagnostics.com
The study of these resistance mechanisms is a critical area of research, with scientists working to develop new strategies to overcome resistance. creative-diagnostics.com This includes the development of inhibitors that can block the modifying enzymes and the exploration of novel drug delivery systems, such as conjugating kanamycin to gold nanoparticles, to enhance its efficacy against resistant strains. creative-diagnostics.comfrontiersin.org Furthermore, research into the induction of cross-resistance by subinhibitory concentrations of antibiotics like kanamycin highlights the complex challenges in combating antimicrobial resistance. nih.gov The synthesis of novel kanamycin conjugates with other antibiotics, such as vancomycin, is also being explored as a potential strategy to create dual-action antibiotics effective against resistant pathogens. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKIXVMLDAMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N4O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Kanamycin Action
Interaction with Bacterial Ribosomes
The primary mechanism of action for kanamycin (B1662678) acid disulfate involves its direct interaction with bacterial ribosomes, the cellular factories responsible for protein synthesis. drugbank.comwikipedia.orgcorning.comresearchgate.netubc.ca This interaction is highly specific and leads to a cascade of events that ultimately prove lethal to the bacterium.
Binding to the 30S Ribosomal Subunit
Kanamycin acid disulfate specifically and irreversibly binds to the 30S ribosomal subunit, a crucial component of the bacterial 70S ribosome. drugbank.comwikipedia.orgcorning.comubc.capatsnap.com This binding occurs at the decoding A site on the 16S rRNA, a key region for ensuring the fidelity of protein synthesis. drugbank.comresearchgate.net Research has identified specific nucleotides within the 16S rRNA, namely A1408, C1409, and G1491, as being directly involved in the binding of kanamycin. researchgate.netresearchgate.net The interaction is further stabilized by contact with a single amino acid of the ribosomal protein S12. drugbank.comtoku-e.com This high-affinity binding effectively locks the ribosome in a conformation that is unfavorable for its normal function.
| Component | Specific Binding Site/Interaction | Reference |
|---|---|---|
| 16S rRNA | A site (decoding center), specifically nucleotides A1408, C1409, and G1491 | drugbank.comresearchgate.netresearchgate.net |
| Ribosomal Protein | S12 | drugbank.comtoku-e.com |
Interference with Protein Synthesis and mRNA Decoding
The binding of kanamycin to the 30S subunit triggers a series of disruptive events that fundamentally interfere with the process of protein synthesis and the accurate decoding of messenger RNA (mRNA). drugbank.comwikipedia.orgcorning.com
A primary consequence of kanamycin binding is the misreading of the mRNA template. drugbank.comwikipedia.orgcorning.com The conformational changes induced by the antibiotic in the A site lead to incorrect codon-anticodon pairing. patsnap.com This results in the incorporation of wrong amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or even toxic proteins. drugbank.comwikipedia.orgpatsnap.com This disruption of translational accuracy is a key element of kanamycin's bactericidal activity.
Kanamycin interferes with the formation of the ribosomal initiation complex, a critical first step in protein synthesis. wikipedia.org The binding of the antibiotic to the 30S subunit can prevent the proper assembly of the 70S initiation complex, which is formed by the association of the 30S and 50S subunits with mRNA and the initiator tRNA. sigmaaldrich.com This blockage of initiation effectively halts protein synthesis before it can even begin. patsnap.com
Broader Molecular Interactions Beyond Ribosomes
While the primary target of kanamycin is the ribosome, some studies suggest that the downstream effects of its action can lead to broader molecular disruptions within the bacterial cell. The incorporation of misfolded, nonfunctional proteins into the cell membrane can compromise its integrity, leading to increased permeability. ubc.ca This membrane damage can, in turn, allow more antibiotic to enter the cell, creating a positive feedback loop that enhances its lethal effect. ubc.ca Additionally, some research indicates that aminoglycosides may have secondary effects, including the inhibition of DNA and RNA synthesis, although the direct mechanisms for these interactions are less clearly defined than the well-established ribosomal targeting. ubc.caresearchgate.net
| Process | Effect | Reference |
|---|---|---|
| Protein Synthesis Initiation | Inhibited | wikipedia.orgpatsnap.comsigmaaldrich.com |
| mRNA Decoding Fidelity | Decreased (causes misreading) | drugbank.comwikipedia.orgcorning.compatsnap.com |
| Polysome Stability | Decreased (promotes disaggregation) | drugbank.comwikipedia.orgpharmacologycorner.com |
| Cell Membrane Integrity | Potentially compromised due to insertion of nonfunctional proteins | ubc.ca |
Kanamycin Binding to G-Quadruplex Nucleic Acid Structures
Beyond its interaction with ribosomal RNA, kanamycin has been shown to bind to G-quadruplexes (G4s). mdpi.comnih.gov G4s are distinctive, four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comnih.gov These structures are stabilized by the stacking of G-quartets, which are square-planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds, and are often stabilized by cations like potassium (K+). nih.gov G4 structures are not randomly distributed; they are frequently found in functionally significant genomic regions, such as telomeres and the promoters of oncogenes, where they can interfere with essential cellular processes like DNA replication and transcription. mdpi.combohrium.com
The ability of kanamycin to interact with these structures was identified through computational docking studies and molecular dynamics (MD) simulations, and later confirmed by in vitro experiments using one-dimensional proton NMR spectroscopy. mdpi.com Research has demonstrated that kanamycin exhibits favorable binding interactions with various human G4 structures, including both parallel and hybrid topologies. mdpi.comnih.gov The interaction is primarily driven by strong coulombic (electrostatic) forces and is thought to occur within the loops or grooves of the G4 structure. mdpi.com
Docking studies have calculated the theoretical binding free energy (ΔGbind) for kanamycin with several G4 structures, indicating thermodynamically favorable interactions. The coulombic interactions were identified as the main force driving the formation of the kanamycin-G4 complex. mdpi.com
Theoretical Binding Free Energy of Kanamycin with Various G-Quadruplex Structures
| G-Quadruplex Model | Theoretical ΔGbind (kcal/mol) | Primary Driving Force Contribution (ΔGcoul) (kcal/mol) |
|---|---|---|
| mtel24 | -64.71 | Data not specified in source |
| Bcl-2 promoter | Data not specified in source | -786.47 |
| c-kit2 | -43.81 | Data not specified in source |
This table presents data from molecular docking simulations, showing the calculated binding affinity of kanamycin to different G-quadruplex forming sequences. A more negative ΔGbind value indicates a more favorable binding interaction. mdpi.com The mtel24 complex showed the most favorable score, while the c-kit2 complex was the least favorable. mdpi.com The Bcl-2 promoter complex exhibited the highest contribution from coulombic interactions. mdpi.com
Implications for Modulating G-Quadruplex Activity
The discovery that kanamycin can bind to G4 structures has significant implications. This interaction suggests that kanamycin can act as a modulator of G4 activity, potentially influencing the stability and function of these structures. mdpi.comnih.gov Given that G4s are enriched in the promoter regions of oncogenes and play roles in key cellular processes, targeting them with small molecules is a promising strategy for developing new therapeutics, particularly for diseases like cancer. mdpi.comnih.gov
The findings position kanamycin as a potential tool for influencing G4 dynamics, which could pave the way for innovative therapeutic approaches that target G4-related pathways. mdpi.comresearchgate.net Furthermore, this interaction suggests a broader mechanism of action for the entire aminoglycoside class of antibiotics, extending their biological targets beyond the ribosome. nih.gov This discovery may also help explain the toxicities associated with aminoglycosides, as their effects might be partially due to unintended binding to non-ribosomal RNA and non-canonical DNA structures like G-quadruplexes. mdpi.comnih.gov
Genetic Basis of Kanamycin Resistance
The foundation of kanamycin resistance in bacteria lies within their genetic makeup, specifically in the acquisition and expression of resistance genes. These genes produce proteins that either chemically modify the kanamycin molecule, preventing it from binding to its target, or alter the ribosomal binding site itself.
Several distinct classes of genes, each encoding a specific type of resistance enzyme, are responsible for conferring resistance to kanamycin. These genes are often found on plasmids and transposons, which allows for their transfer between different bacterial species, contributing to the widespread dissemination of resistance.
The most prevalent mechanism of resistance to kanamycin is the enzymatic modification of the antibiotic by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). nih.govfrontiersin.org These enzymes catalyze the covalent attachment of a chemical group to the kanamycin molecule, which sterically hinders its ability to bind to the 30S ribosomal subunit, the site of its antibacterial action. frontiersin.orgwikipedia.org AMEs are broadly classified into three main types based on the chemical modification they perform: acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.govcreative-diagnostics.com
Specific Resistance Genes and Their Products
Aminoglycoside-Modifying Enzymes
Aminoglycoside Acetyltransferases (e.g., aph(3')-Ia, aph(3')-IIa)
Aminoglycoside acetyltransferases (AACs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the kanamycin molecule. This acetylation reaction alters the structure of the antibiotic, thereby reducing its affinity for the ribosomal target. While several AACs exist, those that modify the 3'-amino group can contribute to kanamycin resistance. However, phosphotransferases are a more common cause of high-level resistance to kanamycin.
One notable enzyme is Kanamycin acetyltransferase (Kac), which has been identified in the kanamycin-producing organism Streptomyces kanamyceticus. This enzyme provides self-resistance to the organism by acetylating kanamycin. When the kac gene is expressed in other bacteria, such as E. coli, it confers significantly increased resistance to kanamycin A.
Phosphotransferases (e.g., Neomycin Phosphotransferase II [NPT II/Neo])
Aminoglycoside phosphotransferases (APHs), also known as kanamycin kinases, are a major cause of clinical resistance to kanamycin. wikipedia.org These enzymes inactivate the antibiotic by catalyzing the ATP-dependent phosphorylation of a hydroxyl group on the aminoglycoside structure. wikipedia.org The addition of a bulky, negatively charged phosphate (B84403) group prevents the antibiotic from effectively binding to the negatively charged backbone of ribosomal RNA. wikipedia.org
The most well-characterized phosphotransferases that confer kanamycin resistance are encoded by the aph(3') genes, which phosphorylate the 3'-hydroxyl group of the amino sugar ring of kanamycin. wikipedia.orgasm.org
aph(3')-Ia : The gene aph(3')-Ia encodes for aminoglycoside 3'-phosphotransferase Ia. This enzyme is responsible for resistance to a range of aminoglycosides, including kanamycin. frontiersin.org The protein APH(3')-Ia has specific binding sites for kanamycin, and its enzymatic activity results in the phosphorylation of the antibiotic. researchgate.net
aph(3')-IIa : The gene aph(3')-IIa, also commonly known as nptII or neo, encodes the enzyme Neomycin Phosphotransferase II (NPTII). wikipedia.orgnih.gov This enzyme is one of the most widely recognized mechanisms of kanamycin resistance and is frequently used as a selectable marker in molecular biology. nih.gov NPTII inactivates kanamycin by transferring a phosphate group from ATP to the 3'-hydroxyl group of the antibiotic. asm.orgwikipedia.org The enzyme can phosphorylate several aminoglycosides, including neomycin and kanamycin, but its activity on other related compounds can vary. asm.orgnih.govnih.gov
| Enzyme | Gene | Mechanism of Action | Substrates |
| Aminoglycoside 3'-phosphotransferase Ia | aph(3')-Ia | Phosphorylation of the 3'-hydroxyl group of the aminoglycoside. | Kanamycin, Neomycin, and others. frontiersin.orgfrontiersin.org |
| Neomycin Phosphotransferase II (NPTII) | aph(3')-IIa (nptII) | Phosphorylation of the 3'-hydroxyl group of the aminoglycoside. | Kanamycin, Neomycin, Paromomycin, Butirosin. asm.orgwikipedia.orgnih.gov |
Nucleotidyltransferases
Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, represent another class of AMEs that can confer resistance to kanamycin. These enzymes catalyze the transfer of a nucleotide, typically an adenyl group from ATP, to a hydroxyl group on the kanamycin molecule. This adenylation reaction, similar to phosphorylation and acetylation, results in a modified antibiotic with reduced binding affinity to the ribosome. The ANT(2")-Ia enzyme, for example, is capable of modifying kanamycin, among other aminoglycosides. nih.gov
A distinct mechanism of resistance that does not involve direct modification of the kanamycin molecule is the enzymatic modification of the antibiotic's target, the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This is achieved by a class of enzymes called 16S rRNA methyltransferases. frontiersin.org
The kmr (kanamycin resistance) gene, originally identified in the kanamycin-producing actinomycete Streptomyces kanamyceticus, encodes a 16S rRNA methyltransferase. nih.gov This enzyme confers resistance by methylating a specific nucleotide within the A-site of the 16S rRNA. Specifically, Kmr has been shown to methylate the N1 position of adenine (B156593) at residue A1408. nih.gov This methylation event alters the conformation of the ribosomal A-site, which is the primary binding site for kanamycin. frontiersin.orgnih.gov The structural change in the target site prevents kanamycin from binding effectively, thereby rendering the antibiotic inactive and allowing protein synthesis to proceed normally. nih.gov The resistance conferred by kmr is not limited to kanamycin; it can also provide resistance to other aminoglycosides such as gentamicin, sisomicin, and tobramycin. nih.gov
| Enzyme | Gene | Mechanism of Action | Target Site |
| 16S rRNA Methyltransferase | kmr | Methylation of 16S ribosomal RNA. nih.gov | N1 position of adenine 1408 (A1408) in the 30S ribosomal subunit. nih.gov |
An In-depth Analysis of Bacterial Resistance to this compound
Kanamycin, an aminoglycoside antibiotic, has long been a tool in combating bacterial infections. However, its efficacy is increasingly threatened by the emergence and spread of bacterial resistance. Bacteria have evolved sophisticated mechanisms to counteract the inhibitory effects of kanamycin, primarily centered around enzymatic modification of the antibiotic, alteration of its ribosomal target, reduced intracellular accumulation, and the efficient dissemination of resistance determinants. This article provides a detailed examination of these resistance mechanisms to this compound.
Biosynthesis and Production of Kanamycin
Natural Production by Streptomyces kanamyceticus
Kanamycin (B1662678) is naturally synthesized by the soil-dwelling bacterium Streptomyces kanamyceticus. devibasnet.comjmb.or.kr This species serves as the primary source for the industrial production of kanamycin. smolecule.com Through empirical strain improvement techniques, industrial derivatives of the wild-type S. kanamyceticus have been developed to overproduce kanamycin. smolecule.comresearchgate.net Research has revealed that these overproducing strains often exhibit amplification of a large genomic segment, in some cases up to 145 kilobases, which contains the entire kanamycin biosynthetic gene cluster. smolecule.comresearchgate.net The level of kanamycin production has been shown to directly correlate with the copy number of this gene cluster, indicating that the genetic blueprint for the antibiotic is a key determinant of yield. researchgate.net
Kanamycin Biosynthetic Pathways
The synthesis of the kanamycin molecule is a multi-step process, the exact nature of which has been a subject of scientific investigation, with evidence supporting both linear and parallel pathway models. researchgate.netplos.orgkoreascience.kr The core of the kanamycin structure is a 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol ring, which is sequentially decorated with specific sugar moieties. researchgate.netf1000research.com
Characterization of Biosynthetic Gene Clusters
The genetic instructions for kanamycin production are encoded within a dedicated biosynthetic gene cluster in S. kanamyceticus. devibasnet.comresearchgate.net Sequencing of this region has revealed a significant segment of DNA, with studies identifying clusters of approximately 47 to 50 kilobases. devibasnet.comresearchgate.net One analysis identified 40 putative open reading frames (ORFs) that encode the proteins necessary for kanamycin biosynthesis, regulation, and self-resistance. devibasnet.com Another study characterized a 50-kb gene cluster containing 42 ORFs. researchgate.net These clusters contain genes for the synthesis of the 2-DOS core, the sugar moieties, and the enzymes that assemble them. Additionally, they house resistance genes, such as those encoding an aminoglycoside-6′-N-acetyltransferase (kac) and a 16S rRNA methyltransferase (kmr), which are crucial for protecting the bacterium from the antibiotic it produces. researchgate.netresearchgate.net
| Category | Number of Genes | Examples | Function |
| Core Biosynthetic | ~12 | kanA, kanB, kanC, kanD, kanE, kanF | Synthesis of 2-DOS and sugar precursors, and their assembly |
| Regulatory | 2-3 | - | Control the expression of biosynthetic genes |
| Resistance | ~3 | kac, kmr | Self-protection from the produced antibiotic |
| Transport | 2-3 | - | Export of kanamycin out of the cell |
| Unknown/Hypothetical | 4-5 | - | Potential auxiliary roles in biosynthesis |
Enzymatic Transformations in Kanamycin Synthesis
The assembly of kanamycin is a cascade of enzymatic reactions, each catalyzed by a specific protein encoded within the biosynthetic gene cluster. These enzymes meticulously modify and link the precursor molecules to form the final antibiotic.
Glycosyltransferases are pivotal enzymes that attach sugar units to the 2-DOS core. The kanamycin pathway involves at least two key glycosyltransferases.
KanF (also known as KanM1) : This is the first glycosyltransferase in the pathway. plos.orgnih.govuniprot.org It exhibits substrate promiscuity, meaning it can use more than one substrate. KanF can transfer either UDP-glucose or UDP-N-acetylglucosamine to the 2-DOS core. plos.orgnih.gov This action creates a critical branch point, leading to two parallel pathways for the synthesis of different kanamycin variants. plos.orgnih.gov The transfer of UDP-N-acetylglucosamine leads to the formation of 2'-N-acetylparomamine, a precursor in one branch of the pathway. nih.gov
KanE (also known as KanM2) : This second glycosyltransferase also displays remarkable substrate flexibility. plos.orgnih.gov It acts on the pseudodisaccharides formed by KanF and subsequent enzymes. plos.orgnih.gov KanE can accept various pseudodisaccharide substrates, including paromamine (B1213074) and neamine, and attaches the second sugar moiety (kanosamine) to form the pseudotrisaccharide backbone of the different kanamycin compounds. plos.orgnih.govqmul.ac.uknih.gov
The introduction of amino groups at specific positions is a hallmark of aminoglycoside biosynthesis and is crucial for their antibiotic activity. This is accomplished by a pair of enzymes working in sequence.
KanQ (Dehydrogenase) : This enzyme is a dehydrogenase that oxidizes the 6'-hydroxyl group of the glucosamine (B1671600) moiety on a kanamycin intermediate. researchgate.netresearchgate.netnih.gov Studies have shown that KanQ is more efficient in oxidizing kanamycin C compared to its 3''-deamino derivative, indicating a degree of substrate specificity. researchgate.netresearchgate.net
KanB (Aminotransferase) : Following the oxidation by KanQ, KanB, an aminotransferase, catalyzes the transfer of an amino group to the newly formed 6'-keto group. researchgate.netresearchgate.netnih.gov This sequential action of KanQ and KanB is responsible for the introduction of the 6'-amino group, a key feature of the kanamycin structure. uniprot.org
The final steps in the biosynthesis of kanamycin A from its precursor, kanamycin B, involve a unique two-enzyme system. This conversion is a critical step, as kanamycin A is the major component of the kanamycin complex produced by S. kanamyceticus. nih.gov
Kanamycin B Dioxygenase (KanJ) : KanJ is an α-ketoglutarate-dependent non-heme iron dioxygenase. koreascience.krnih.gov It catalyzes an unusual oxidative deamination reaction, converting the 2'-amino group of kanamycin B into a keto group, forming an intermediate called 2'-oxokanamycin. nih.govnih.gov This enzyme has a large binding pocket, allowing it to accommodate a range of aminoglycoside substrates. nih.gov
Kanamycin B Reductase (KanK) : This NADPH-dependent reductase then acts on the 2'-oxokanamycin intermediate. koreascience.krnih.gov KanK selectively reduces the 2'-keto group to a hydroxyl group, completing the transformation of kanamycin B into kanamycin A. nih.gov Disruption of the kanJ gene in S. kanamyceticus leads to the accumulation of kanamycin B, confirming that the conversion of kanamycin B to kanamycin A proceeds through this linear pathway catalyzed by KanJ and KanK. koreascience.kr
Optimization of Kanamycin Production
Fermentation Process Optimization
The foundation of kanamycin production is the fermentation process, where Streptomyces kanamyceticus is cultured in controlled environments to produce kanamycin as a secondary metabolite. creative-diagnostics.com Optimization of this process involves several key areas, including strain improvement, and regulation of culture conditions and nutrient composition.
Strain Selection and Improvement: The initial step in fermentation is selecting a high-yield microbial strain. Streptomyces kanamyceticus is the primary producer of kanamycin. creative-diagnostics.com Scientists employ genetic engineering techniques, such as gene overexpression and knockout, to enhance the kanamycin production pathway and increase yields. creative-diagnostics.comnih.gov For instance, amplifying the entire kanamycin biosynthetic gene cluster within the chromosome of S. kanamyceticus has been shown to significantly increase production levels. nih.gov Metabolic engineering is a targeted approach to strain improvement. nih.gov By clarifying the biosynthetic pathway, specific genes can be targeted. It has been demonstrated that kanamycin A is synthesized from its precursor, kanamycin B, through the action of the enzymes KanJ and KanK. nih.gov Disrupting the kanJ gene leads to the accumulation of kanamycin B, with yields reaching up to 3268±255 μg/mL, a 12-fold increase compared to the original strain. nih.gov Conversely, overexpressing the kanJ and kanK genes can reduce the amount of kanamycin B, which is often considered an impurity, by up to 54%. nih.gov
Culture Conditions and Medium Composition: Precise control over environmental factors is essential for maximizing microbial growth and antibiotic production. Key parameters include temperature, pH, aeration, and nutrient supply. creative-diagnostics.com The optimal temperature for S. kanamyceticus growth and kanamycin production is typically maintained between 28-30°C. creative-diagnostics.comthaiscience.info The pH of the culture medium also plays a critical role; while initial pH is often set to 7.0, it can rise to 7.5-8.6 during the later stages of fermentation. google.com
The composition of the fermentation medium is vital for providing the necessary carbon, nitrogen, and mineral sources. creative-diagnostics.com Various formulations have been studied to enhance kanamycin yields. Advanced techniques like fed-batch fermentation, where nutrients are gradually added to the culture, are often used to optimize production. creative-diagnostics.com
Below is an interactive data table summarizing optimized fermentation conditions from a study using a mutant strain of S. kanamyceticus.
Table 1: Optimized Fermentation Conditions for Kanamycin Production by S. kanamyceticus UUNNK1
| Parameter | Optimal Condition/Component | Resulting Kanamycin Yield |
|---|---|---|
| Producing Strain | Streptomyces kanamyceticus UUNNK1 mutant | 200 μg/ml (Shake Flask) |
| Medium (KPMB) | Starch (15 g/l), Soytone (8 g/l), Bacto-peptone (1 g/l), MgSO4∙7H2O (0.5 g/l), K2HPO4 (1 g/l), CaCO3 (5 g/l), NaCl (3 g/l), KCl (0.5 g/l) | 350 μg/ml (5-litre Fermentor) |
| Temperature | 30°C | |
| pH | 8.0-8.6 | |
| Agitation Speed | 300 rpm (Fermentor) | |
| Aeration Rate | 1.3 vvm (Fermentor) | |
| Cultivation Time | 3 days (Shake Flask), 4 days (Fermentor) |
Data derived from a study on optimizing kanamycin production using mutant strains. thaiscience.info
Extraction and Purification Processes
Following fermentation, the crucial steps of extraction and purification are performed to isolate kanamycin from the complex fermentation broth, which contains microorganisms and unwanted by-products. creative-diagnostics.com The process is designed to achieve the highest possible purity of the final product. creative-diagnostics.com
Initial Extraction: The first step involves separating the kanamycin-containing liquid from the solid biomass. Kanamycin is found in the liquid portion of the fermentation broth. google.com Several methods are employed for this initial extraction.
Liquid-Liquid Extraction (LLE): This technique uses organic solvents to separate the antibiotic from the aqueous fermentation broth. creative-diagnostics.com Solvents like butanol or ethyl acetate (B1210297), in which kanamycin is soluble, are used to draw the antibiotic out of the aqueous phase. creative-diagnostics.com However, in some cases, kanamycin is not readily extracted by common organic solvents unless a carrier like lauric or stearic acid is used. google.com
Solid-Phase Extraction (SPE): In SPE, the fermentation broth is passed through a solid adsorbent material, such as silica (B1680970) gel, activated charcoal, or a cation-exchange resin, which binds the kanamycin. creative-diagnostics.comgoogle.com The antibiotic is later eluted using a suitable solvent. creative-diagnostics.com SPE is often preferred for its high selectivity and potential for automation in large-scale operations. creative-diagnostics.com For example, a common SPE method for animal feeds involves extracting with hydrochloric acid solution and purifying the extract using an MCX SPE cartridge, which is a type of cation exchanger. researchgate.net
Purification Techniques: To achieve high-purity kanamycin, particularly separating kanamycin A from related components like kanamycin B, multiple purification techniques are employed, with chromatography being the principal method. creative-diagnostics.comgoogle.com
Ion-Exchange Chromatography: This is a primary method for kanamycin purification. creative-diagnostics.com The basic nature of kanamycin allows it to be captured by acidic cation-exchange resins. google.comgoogle.com The antibiotic is adsorbed onto the resin and then eluted, often with a weak base like ammonia (B1221849) or an acid like sulfuric acid, which separates it from other impurities. google.comgoogle.com Weak acid cation-exchange resins have been found to be effective in this process. worldscientific.com Conversely, strongly basic anion-exchange resins can also be used to separate kanamycin A from kanamycin B, using water or an aqueous organic solvent as the eluent. google.com
Reverse-Phase Chromatography: This technique separates molecules based on their hydrophobicity and is also used for further purification. creative-diagnostics.com
Alumina (B75360) and Carbon Chromatography: Alumina or activated carbon can be used as the stationary phase in column chromatography to purify kanamycin. google.com For instance, a kanamycin hydrochloride solution in methanol (B129727) can be purified using an alumina column. google.com Similarly, an aqueous solution of kanamycin can be passed through an active carbon column, washed, and then eluted with sulfuric acid to yield purified kanamycin sulfate (B86663). google.com
The combination of these extraction and purification steps is essential for producing kanamycin that meets stringent purity standards. creative-diagnostics.com
Below is an interactive data table summarizing various purification methods for kanamycin.
Table 2: Summary of Kanamycin Purification Techniques
| Technique | Principle/Stationary Phase | Eluent/Mobile Phase | Purpose |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Cation-exchange resin (e.g., MCX, Amberlite IRC-50) | Acidic solution for extraction, ammonium (B1175870) methanol solution for elution. google.commdpi.com | Initial cleanup and concentration from fermentation broth or other matrices. creative-diagnostics.comgoogle.com |
| Ion-Exchange Chromatography | Acidic cation-exchange resin | Weak base (e.g., ammonia) or aqueous sulfuric acid. google.comgoogle.com | Primary purification, removal of salts and impurities. creative-diagnostics.comgoogle.com |
| Ion-Exchange Chromatography | Strongly basic anion-exchange resin (hydroxyl cycle) | Water or aqueous organic solvents (e.g., 5% aqueous methanol). google.com | Separation of Kanamycin A from Kanamycin B. google.com |
| Alumina Chromatography | Alumina | Methanol. google.com | Purification of kanamycin hydrochloride. google.com |
| Carbon Chromatography | Activated Carbon | 0.5 N H2SO4. google.com | Purification of aqueous kanamycin solutions. google.com |
| Reverse-Phase Chromatography | Hydrophobic stationary phase | Not specified | Further purification based on hydrophobicity. creative-diagnostics.com |
Analytical Methodologies for Kanamycin Quantification and Detection
Chromatographic Techniques
Chromatography, a powerful separation technique, is widely employed for the analysis of kanamycin (B1662678). nih.govresearchgate.net High-performance liquid chromatography (HPLC) stands out as a conventional and practical method due to its relatively low instrument demand and widespread applicability. nih.gov Coupled with various detectors, HPLC offers diverse options for kanamycin analysis. nih.govresearchgate.net Furthermore, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) provide enhanced sensitivity and selectivity. longdom.orgnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone in the analysis of kanamycin, offering robust and versatile platforms for its quantification. nih.govnih.gov The successful application of HPLC for kanamycin analysis relies on the careful selection of detector systems, column chemistries, and, in many cases, derivatization strategies to enhance detection. nih.gov
The choice of detector is critical in HPLC analysis of kanamycin, as the molecule lacks a strong chromophore, making direct UV detection challenging without derivatization. tandfonline.com Several detector types are commonly used:
UV/Fluorescence Detectors: While direct UV detection is not highly sensitive, derivatization of kanamycin with a UV-absorbing or fluorescent tag can significantly improve detection limits. nih.govtandfonline.com For instance, pre-column derivatization with reagents like o-phthaladehyde (OPA) allows for fluorescence detection with high sensitivity. tandfonline.com
Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED): ELSD is a universal detector that can be used for non-volatile analytes like kanamycin, offering an alternative when derivatization is not desired. nih.govresearchgate.net Pulsed Electrochemical Detection (PED) is another sensitive technique suitable for aminoglycosides, often used in conjunction with anion-exchange chromatography. nih.govchromatographyonline.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of kanamycin. nih.govresearchgate.netlongdom.org
The separation of kanamycin by HPLC is achieved using various column chemistries tailored to its polar nature. nih.gov
Reversed-phase (RP) Chromatography: This is a common HPLC mode, but due to the high polarity of kanamycin, it often requires ion-pairing reagents or derivatization to achieve adequate retention on standard C18 columns. nih.govjapsonline.com
Mixed-mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a versatile approach for retaining and separating polar compounds like kanamycin. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the analysis of highly polar compounds. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for kanamycin. nih.govmdpi-res.com A Phenomenex Kinetex HILIC column (100 × 2.1 mm, 1.7 μm) has been successfully used for analyzing kanamycin residues in milk. mdpi-res.com
Table 1: Comparison of HPLC Column Chemistries for Kanamycin Analysis
| Column Chemistry | Principle | Advantages for Kanamycin Analysis | Common Applications |
| Reversed-phase (RP) | Separation based on hydrophobicity. | Widely available; can be used with derivatization. nih.govjapsonline.com | Analysis of derivatized kanamycin; use with ion-pairing agents. nih.govjapsonline.com |
| Mixed-mode | Combines reversed-phase and ion-exchange properties. | Good retention for polar compounds without derivatization. nih.gov | Analysis in complex matrices. nih.gov |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention for highly polar analytes like kanamycin. nih.govmdpi-res.com | Analysis of kanamycin in biological fluids and food samples. nih.govmdpi-res.com |
This table provides a summary of common HPLC column chemistries used for kanamycin analysis.
To overcome the challenge of poor UV absorbance, derivatization is a common strategy in HPLC analysis of kanamycin. sci-hub.se This involves chemically modifying the kanamycin molecule to introduce a chromophoric or fluorophoric tag. sci-hub.se
One notable derivatization reagent is 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) . researchgate.netresearchgate.net CNBF reacts with the primary and secondary amine groups of kanamycin to form a derivative with strong UV absorption. researchgate.netresearchgate.net This pre-column derivatization significantly enhances the sensitivity of UV detection. researchgate.net The reaction is typically carried out in a buffered solution at an optimal pH to facilitate the nucleophilic substitution. researchgate.net The resulting derivative can then be effectively separated using reversed-phase HPLC. researchgate.net Other derivatization reagents used for kanamycin include o-phthaladehyde (OPA), phenylisocyanate (PIC), and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govtandfonline.com
Table 2: Research Findings on CNBF Derivatization for Kanamycin Analysis
| Parameter | Finding | Reference |
| Reaction | CNBF reacts with primary or secondary amines of kanamycin. | researchgate.net |
| Detection | Forms a derivative with satisfactory UV absorption. | researchgate.net |
| Application | Used for determination of kanamycin in soil samples. | researchgate.net |
| Recovery | Calculated recoveries ranged from 72.3% to 92.5%. | researchgate.net |
| Limit of Detection | 0.006 mg/kg in soil. | researchgate.net |
This table summarizes key research findings on the use of CNBF as a derivatization agent for the HPLC analysis of kanamycin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific method for the quantification of kanamycin. longdom.orguwc.ac.za This technique offers excellent sensitivity and is particularly useful for analyzing kanamycin in complex biological matrices like plasma and serum. longdom.orguwc.ac.zaasm.org
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized (often using electrospray ionization - ESI) and then fragmented in the mass spectrometer. cancer.gov Specific fragment ions are monitored, providing a high degree of selectivity and reducing matrix interference. cancer.gov For instance, a common transition monitored for kanamycin is from a precursor ion of m/z 485 to a product ion of m/z 163. cancer.gov LC-MS/MS methods have been validated for linearity, recovery, precision, and accuracy, demonstrating their reliability for pharmacokinetic studies and residue analysis. longdom.orguwc.ac.za The lower limit of detection for kanamycin in plasma using LC-MS has been reported to be as low as 0.06 μg/mL. longdom.orguwc.ac.za
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-based methods due to the non-volatile nature of kanamycin, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after a derivatization step. nih.govjst.go.jp This derivatization is necessary to increase the volatility of the kanamycin molecule, allowing it to be analyzed by GC. nih.gov A two-step derivatization procedure involving trimethylsilylation of the hydroxyl groups and acylation of the amino groups has been reported. nih.gov The resulting derivatives can then be separated by GC and detected by MS. nih.govjst.go.jp While feasible, the additional derivatization step can make the sample preparation more complex compared to LC-MS methods. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile chromatographic technique used for the separation and identification of substances. nih.gov For Kanamycin, a notable application is TLC-contact bioautography, which combines chromatographic separation with biological detection. unair.ac.id This method is particularly effective for identifying antibiotics based on their antimicrobial activity. unair.ac.idresearchgate.net
In a validated TLC-contact bioautography method for Kanamycin sulfate (B86663) in injection preparations, the sample is spotted on a TLC silica (B1680970) gel 60 F254 plate. researchgate.net The separation is achieved using a mobile phase consisting of a 10% potassium dihydrogen phosphate (B84403) solution. unair.ac.idresearchgate.net After development, the spots are visualized, and the antibacterial properties of the separated substances are measured by their ability to inhibit the growth of a test organism, such as Escherichia coli ATCC 8739. researchgate.net This method is valued for its simplicity, speed, and high sensitivity, requiring minimal sample volume. unair.ac.id
Another TLC-densitometric method allows for the simultaneous separation and quantification of several aminoglycoside antibiotics, including Kanamycin. researchgate.net This method utilizes a mobile phase of methanol-25% ammonia-chloroform (3 + 2 + 1, v/v/v) on silica gel plates, with detection achieved by spraying with a ninhydrin (B49086) solution and measuring the densitometry at 500 nm. researchgate.net
| Parameter | TLC-Contact Bioautography | TLC-Densitometry |
| Test Organism | Escherichia coli ATCC 8739 researchgate.net | N/A |
| Mobile Phase | 10% potassium dihydrogen phosphate solution unair.ac.idresearchgate.net | Methanol-25% ammonia-chloroform (3+2+1, v/v/v) researchgate.net |
| Limit of Detection (LOD) | 0.75 µg researchgate.net | 1.00 µg (for Gentamicin) |
| Limit of Quantification (LOQ) | 2.31 µg unair.ac.idresearchgate.net | 1.65 µg (for Gentamicin) |
| Linearity Range | 100-350 µg/mL researchgate.net | 1.5-12.50 µ g/spot |
| Recovery | 101.40% ± 2.02% researchgate.net | N/A |
Spectrophotometric Methods
Spectrophotometric methods offer a simple and cost-effective approach for the quantification of Kanamycin. Since Kanamycin lacks a significant chromophore, these methods typically involve a derivatization step to produce a colored product that can be measured. tandfonline.comnih.gov
One method involves the reaction of Kanamycin with ascorbic acid, which forms a water-soluble, purple-pink complex with maximum absorbance (λmax) at 390 nm and 530 nm. japsonline.com The color develops after heating and is stable for an extended period, allowing for reliable measurement. japsonline.com The method demonstrates linearity over a concentration range of 40-200 μg/ml. japsonline.com
Other developed spectrophotometric techniques utilize reagents like eosin (B541160) and vanillin (B372448). tandfonline.comtandfonline.com
Eosin Method: This is based on the formation of a binary complex between Kanamycin and eosin in a citric phosphate buffer at pH 3.5. The resulting product is measured at 548 nm, with a linear range of 1-5 µg/mL. tandfonline.comtandfonline.com
Vanillin Method: This method relies on the reaction of Kanamycin with vanillin in a borate (B1201080) buffer at pH 12. This reaction produces a colored chromogen with maximum absorbance at 404 nm, showing linearity over a concentration range of 5-30 µg/mL. tandfonline.comtandfonline.com
An aptamer-based spectrophotometric method has also been developed for detecting Kanamycin in milk. rsc.org This technique uses gold nanoparticles (AuNPs) functionalized with DNA sequences complementary to a Kanamycin-specific aptamer. rsc.org In the absence of Kanamycin, the aptamer causes the AuNPs to aggregate. However, when Kanamycin is present, it binds to the aptamer, preventing aggregation and causing a measurable change in the UV-visible absorption spectrum at 527 nm. rsc.org This method has a detection range of 1–500 nM. rsc.org
| Method | Reagent(s) | Wavelength (λmax) | Linearity Range |
| Ascorbic Acid | Ascorbic acid japsonline.com | 390 nm & 530 nm japsonline.com | 40-200 µg/mL japsonline.com |
| Eosin | Eosin, Citric phosphate buffer (pH 3.5) tandfonline.com | 548 nm tandfonline.com | 1-5 µg/mL tandfonline.comtandfonline.com |
| Vanillin | Vanillin, Borate buffer (pH 12) tandfonline.com | 404 nm tandfonline.com | 5-30 µg/mL tandfonline.comtandfonline.com |
| Aptamer-based | Kanamycin-specific aptamer, Gold nanoparticles (AuNPs) rsc.org | 527 nm rsc.org | 1-500 nM rsc.org |
Electrophoretic Techniques
Electrophoretic techniques provide high-efficiency separations for charged molecules like Kanamycin. Capillary electrophoresis and its variants are powerful tools for the analysis of this compound.
Capillary Zone Electrophoresis (CZE) has been successfully applied to separate Kanamycin from its related substances. nih.govresearchgate.net These methods often require a pre-capillary derivatization step to allow for UV detection. nih.govkuleuven.be A common derivatization reagent is o-phthalaldehyde/mercaptoacetic acid. kuleuven.be
In one validated CZE method, optimal separation was achieved using a 30 mM borax (B76245) buffer (pH 10.0) containing 16.0% (v/v) methanol (B129727). nih.gov This method demonstrated linearity over a concentration range of 0.007-1.01 mg/ml for the main component and 0.003-0.1 mg/ml for related substances, with a limit of quantitation of 0.14% (m/m) for the related substances. nih.gov For analyzing Kanamycin in human serum, CZE can be combined with solid-phase extraction (SPE) for sample cleanup. kuleuven.be Depending on the concentration range, different elution solvents and CE techniques like on-line field-amplified sample stacking (FASS) can be employed to enhance sensitivity, reaching detection limits as low as 0.1 µg/ml. kuleuven.be
| Parameter | CZE Method 1 | CZE Method 2 (Serum) |
| Derivatization | 1,2-phthalic dicarboxaldehyde, mercaptoacetic acid nih.gov | o-phthalaldehyde/mercaptoacetic acid kuleuven.be |
| Separation Buffer | 30 mM borax buffer (pH 10.0) with 16.0% (v/v) methanol nih.gov | 30 mM borax (pH 10.0) with 16% (v/v) methanol kuleuven.be |
| Linearity Range | 0.007-1.01 mg/ml (main component) nih.gov | 5-40 µg/ml / 0.4-5 µg/ml (with FASS) kuleuven.be |
| Limit of Detection | N/A | 2 µg/ml / 0.1 µg/ml (with FASS) kuleuven.be |
| Limit of Quantitation | 0.14% (m/m) (related substances) nih.gov | N/A |
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis that uses surfactants to form micelles, acting as a pseudostationary phase. longdom.org This allows for the separation of both charged and neutral molecules. longdom.org
A simple and selective MEKC method has been developed for the simultaneous determination of Kanamycin A, amikacin, and tobramycin. nih.gov The analysis is performed in a Tris buffer (180 mM; pH 9.1) containing 300 mM sodium pentanesulfonate as an anionic surfactant. nih.govairitilibrary.com This method achieves good separation with high efficiency and a short analysis time. nih.gov The detection limit for Kanamycin A using this method was reported to be 0.2 mg/mL. nih.gov Another MEKC method used a background electrolyte composed of sodium tetraborate, sodium deoxycholate, and beta-cyclodextrin (B164692) for the evaluation of several aminoglycosides, including Kanamycin. nih.gov
| Parameter | MEKC Method |
| Background Electrolyte | 180 mM Tris buffer (pH 9.1) with 300 mM sodium pentanesulfonate nih.govairitilibrary.com |
| Linear Range | 0.4-2.0 mg/mL nih.gov |
| Limit of Detection | 0.2 mg/mL nih.gov |
Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods for detecting Kanamycin residues in various biological samples. nih.gov These assays are typically based on a competitive format. nih.govcellbiolabs.com
Competitive direct ELISA kits are commercially available and have been developed for the quantitative analysis of Kanamycin in samples such as milk, plasma, tissue, and plasmid DNA preparations. nih.govcreative-diagnostics.comacrobiosystems.comcaymanchem.com In this format, free Kanamycin in the sample competes with a Kanamycin-enzyme conjugate for binding to a limited number of anti-Kanamycin antibodies coated on a microtiter plate. nih.gov The signal is inversely proportional to the amount of Kanamycin in the sample.
The sensitivity of these kits is a key feature, with detection limits often in the low ng/mL range. For instance, one monoclonal antibody-based ELISA reported detection limits of 1.1 ng/ml in PBS, 1.4 ng/ml in plasma, and 1.0 ng/ml in milk. nih.gov Commercial kits offer detection ranges such as 0.5-40.5 ng/mL with a sensitivity of 0.5 ng/mL, or 0.16-100 ng/ml with a sensitivity of approximately 1 ng/ml. creative-diagnostics.comacrobiosystems.comcaymanchem.com Another kit specifies a detection sensitivity limit of 7.8 nM. cellbiolabs.com These assays are valuable for rapid screening of Kanamycin residues in veterinary medicine and for quality control in the production of biologicals. nih.govacrobiosystems.com
| ELISA Kit/Method | Detection Range | Sensitivity/Detection Limit | Sample Type(s) |
| Monoclonal Ab-based ELISA | N/A | 1.0-1.4 ng/mL nih.gov | Plasma, Milk nih.gov |
| Creative Diagnostics Kit | 0.5-40.5 ng/mL creative-diagnostics.com | 0.5 ng/mL creative-diagnostics.com | Biological products creative-diagnostics.com |
| Cell Biolabs, Inc. Kit | N/A | 7.8 nM cellbiolabs.com | Cells, Tissue, Serum, Plasma, Foods cellbiolabs.com |
| ACROBiosystems Kit | 0.5-40.5 ng/mL acrobiosystems.com | 0.5 ng/mL acrobiosystems.com | Plasmid DNA, Proteins, Vaccines acrobiosystems.com |
| Cayman Chemical Kit | 0.16-100 ng/mL caymanchem.com | ~1.0 ng/mL caymanchem.com | Milk, Egg, Tissue homogenates caymanchem.com |
Molecular Biology Methods for Resistance Gene Detection
The rise of Kanamycin resistance is a significant public health concern, making the detection of resistance genes crucial. creative-diagnostics.com Molecular biology techniques offer rapid and precise methods to identify the genetic basis of this resistance.
The primary mechanism of Kanamycin resistance involves enzymatic modification of the antibiotic, often by proteins encoded by specific resistance genes. creative-diagnostics.com The polymerase chain reaction (PCR) is a cornerstone technique for detecting these genes, such as aph(3')-IIa and kanR. creative-diagnostics.com Conventional and real-time PCR can target these genes in bacterial DNA, with multiplex PCR allowing for the simultaneous detection of multiple resistance genes. creative-diagnostics.comasm.org
Whole-genome sequencing (WGS) provides a comprehensive approach, enabling the identification of all known and potentially novel resistance genes within a bacterial isolate. creative-diagnostics.com This detailed information is invaluable for tracking the spread of resistant strains and understanding the evolution of resistance. creative-diagnostics.com
Another innovative method is "marker-rescue transformation," designed for the sensitive detection of nptII (neomycin phosphotransferase II) genes, which also confer Kanamycin resistance. nih.gov This assay uses competent Acinetobacter sp. cells containing a plasmid with a defective nptII gene. When DNA from a transgenic plant or environmental sample containing a functional nptII gene is introduced, the plasmid can be repaired through recombination, restoring Kanamycin resistance and allowing for highly sensitive detection without the need for PCR amplification. nih.gov
Polymerase Chain Reaction (PCR)
Polymerase Chain Reaction (PCR) is a foundational molecular technique used to amplify specific DNA segments, making it invaluable for the detection of kanamycin resistance genes. creative-diagnostics.com By targeting and creating multiple copies of genes like aph(3')-IIa and kanR, which are known to confer resistance to kanamycin, PCR allows for the rapid and precise identification of resistant bacterial strains. creative-diagnostics.comresearchgate.net This method examines the bacterial DNA to detect these specific genetic markers. creative-diagnostics.com The versatility of PCR also allows for its application in verifying the successful insertion of kanamycin resistance cassettes in genetic modification procedures. researchgate.net Furthermore, PCR-based strategies have been developed to modify antibiotic-resistance cassettes by eliminating internal restriction endonuclease sites, thereby enhancing their utility in molecular biology. tandfonline.com
Real-time PCR and Multiplex PCR
Building upon the principles of conventional PCR, real-time PCR and multiplex PCR offer enhanced capabilities for detecting kanamycin resistance. Real-time PCR provides quantitative data on gene expression, allowing researchers to not only detect the presence of resistance genes but also to measure their activity levels. creative-diagnostics.com Multiplex PCR further advances this by enabling the simultaneous detection of multiple resistance genes in a single reaction. creative-diagnostics.comnih.gov
These advanced PCR techniques are crucial tools in both research and clinical diagnostics for several reasons:
They offer improved detection capabilities for multiple resistance genes. creative-diagnostics.com
They provide quantitative data on gene expression. creative-diagnostics.com
They are essential for tracking the spread of resistance in bacterial populations. creative-diagnostics.com
For instance, a multiplex allele-specific PCR (MAS-PCR) has been standardized to detect mutations associated with resistance to ofloxacin (B1677185) and kanamycin in Mycobacterium tuberculosis. nih.govresearchgate.net Similarly, multiplex quantitative real-time PCR assays using EvaGreen dye and melting curve analysis have been developed for the rapid identification of major bacterial pathogens and their antimicrobial resistance genes directly from respiratory samples. nih.gov These methods have demonstrated high sensitivity and specificity, proving to be fast and simple for detecting bacterial pathogens and their resistance profiles. nih.gov
PCR-Restriction Fragment Length Polymorphism (RFLP) for Mutation Detection
PCR-Restriction Fragment Length Polymorphism (RFLP) is a technique that combines PCR with restriction enzyme digestion to identify specific mutations associated with drug resistance. nih.govbibliotekanauki.pl This method is particularly useful for detecting single nucleotide polymorphisms (SNPs) that can confer resistance to antibiotics like kanamycin. bibliotekanauki.plbiotechrep.ir
The process involves amplifying a specific gene region, such as the 16S rRNA gene in Mycobacterium tuberculosis, and then digesting the PCR product with specific restriction enzymes. nih.gov Mutations at particular sites can alter the recognition sequence for these enzymes, resulting in different fragment patterns upon electrophoresis. For example, mutations at positions 1400 or 1401 in the rrs gene of M. tuberculosis, which are associated with kanamycin resistance, can be detected because they render the PCR product resistant to digestion by the Tsp45I enzyme. nih.gov This allows for the differentiation between wild-type (susceptible) and mutant (resistant) strains. nih.gov Similarly, a mismatched PCR-RFLP assay has been developed to detect mutations in the gyrA and parC genes associated with fluoroquinolone resistance in Acinetobacter baumannii. annlabmed.org
While DNA sequencing is a reliable method for detecting mutations, PCR-RFLP offers a more cost-effective and less time-consuming alternative for analyzing numerous clinical strains, although it may not identify all significant mutations linked to high-level resistance. annlabmed.org
Genomic Sequencing for Resistance Gene Identification
Whole-genome sequencing (WGS) has emerged as a powerful tool for identifying antibiotic resistance genes, including those conferring resistance to kanamycin. creative-diagnostics.com This technique provides a comprehensive view of an organism's entire genetic makeup, allowing for the detection of all antimicrobial resistance genes, collectively known as the resistome. youtube.com
The application of WGS in this context involves:
Sequencing the entire genome of a pathogen of interest. youtube.com
Analyzing the sequence data to detect known resistance genes and single nucleotide variants associated with resistance. youtube.com
Using this information to define resistance mechanisms and predict the organism's susceptibility or resistance to various antibiotics. youtube.com
Genomic sequencing enables researchers to track resistance genes within bacterial populations, which is crucial for developing targeted treatment strategies. creative-diagnostics.com For example, genetic and DNA sequence analysis of the kanamycin resistance transposon Tn903 has provided detailed insights into its structure and the genes it carries. nih.gov Real-time genomics using nanopore sequencing has shown promise for rapid and accurate antibiotic resistance prediction, even detecting low-abundance plasmid-mediated resistance that might be missed by conventional methods. youtube.com
Sample Pre-treatment Methodologies
Effective sample pre-treatment is a critical step in the analytical workflow for the determination of kanamycin in various matrices. The primary goal is to remove interfering substances and extract the analyte of interest to ensure accurate and reliable quantification. nih.gov
Protein Precipitation
Protein precipitation is a widely used technique for extracting kanamycin from biological matrices such as plasma, serum, and tissue. nih.gov This method is essential for removing proteins that can interfere with the analytical process and to achieve good recovery rates. nih.gov
Commonly used precipitating agents include:
Acetonitrile (B52724): Used for deproteinization in human plasma, with recovery rates ranging from 92.3% to 100.8%. nih.gov It is also used for extracting kanamycin from milk due to its protein precipitation capacity. vetdergikafkas.org In biopharmaceutical products, acetonitrile is used to precipitate proteins before analysis by liquid chromatography with mass spectrometry. cancer.gov
Acidified Methanol: Methanol acidified with hydrochloric acid (HCl) is used for deproteinization of human plasma and serum. nih.gov
Trichloroacetic Acid (TCA): TCA is an effective precipitation reagent for rat plasma and human serum, with recoveries of kanamycin ranging from 93.9% to 98.4% in serum. nih.gov It is also used for samples like bovine milk and poultry muscle. nih.gov
The choice of precipitating agent and its concentration can be optimized for different sample types to achieve the best recovery. nih.gov
| Sample Matrix | Precipitating Agent | Kanamycin Recovery Rate (%) | Reference |
|---|---|---|---|
| Human Plasma | Acetonitrile | 92.3 - 100.8 | nih.gov |
| Human Plasma | Acidified Methanol (0.13 M HCl) | 91.2 - 93.4 | nih.gov |
| Human Serum | Acidified Methanol (0.14 M HCl) | Not specified | nih.gov |
| Human Serum | Trichloroacetic Acid (40%) | 93.9 - 98.4 | nih.gov |
| Dried Blood Spots | 0.1 M HCl in mixed methanol | Not specified | nih.gov |
| Pig Feeds | 0.1 M HCl | 89.4 - 92.8 | nih.gov |
| Bovine Milk | 15% Trichloroacetic Acid | 92 | nih.gov |
| Swine and Poultry Muscle | 15% Trichloroacetic Acid | 36.8 - 67 | nih.gov |
| Chicken Meat | Acetonitrile-2% TCA (45:55, v/v) | 109 - 120 | nih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another common procedure for extracting kanamycin from complex matrices. nih.gov This technique involves partitioning the analyte between two immiscible liquid phases. For instance, veal muscle samples can be extracted using a mixture of acetonitrile and water, followed by a defatting step with hexane (B92381) in an LLE procedure. nih.gov A more recent development is dispersive liquid-liquid microextraction based on the solidification of a floating organic droplet (DLLME-SFO), which has been applied to the analysis of volatile and polar compounds like kanamycin in wastewater and soil using dodecanol (B89629) as the extraction solvent and ethanol (B145695) as the dispersive solvent. nih.gov In a study on rat plasma, acetonitrile was used for LLE after incubation with the internal standard. japsonline.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized and effective sample preparation technique for the purification and concentration of kanamycin from complex matrices prior to its quantification. nih.govcreative-diagnostics.com This chromatographic method involves the partitioning of compounds between a solid stationary phase and a liquid mobile phase. The high selectivity and potential for automation make SPE a preferred method for analyzing large numbers of samples. creative-diagnostics.com The polar and cationic nature of kanamycin, an aminoglycoside antibiotic, presents a challenge for extraction, but various SPE strategies have been developed to address this. affinisep.com
The fundamental principle of SPE for kanamycin analysis involves the retention of the analyte on a solid sorbent while interferences are washed away, followed by the elution of the purified kanamycin for analysis. nih.gov The selection of the appropriate SPE sorbent is critical and is based on the physicochemical properties of kanamycin and the sample matrix. Common sorbents for kanamycin extraction include mixed-mode cation exchange, hydrophilic-lipophilic balanced, weak cation exchange, and molecularly imprinted polymers.
Mixed-Mode Cation Exchange (MCX) SPE
Mixed-mode cation exchange (MCX) cartridges are frequently employed for the extraction of kanamycin from various samples, including animal feeds, swine tissue, and human serum. nih.gov Kanamycin is a weakly alkaline compound with a pKa of 7.2. researchgate.net At a pH below 5, kanamycin is protonated and carries a positive charge, allowing it to be retained by the cation exchange functional groups of the MCX sorbent. nih.govresearchgate.net
The sample is typically acidified before being loaded onto the conditioned cartridge. For instance, strong acids such as 0.1 mol/L hydrochloric acid or 10% trichloroacetic acid have been used for sample extraction prior to loading. nih.govresearchgate.net After washing the cartridge to remove impurities, the neutral form of kanamycin is eluted using an alkaline solution, such as ammoniated methanol. nih.gov This method has demonstrated high recovery rates, ranging from 80.7% to 106%. nih.govresearchgate.net
A study on the quantification of kanamycin in fermentation media utilized MCX sorbent for sample cleanup. nih.govhes-so.ch The protocol involved conditioning the SPE plate, acidifying the sample with glacial acetic acid before loading, washing with an acidic solution and acetonitrile, and finally eluting the analyte. nih.gov This SPE procedure was crucial for mitigating significant matrix effects and enabling accurate quantification. nih.govhes-so.ch
| Matrix | SPE Sorbent | Loading Condition | Elution Solution | Recovery Rate | Reference |
|---|---|---|---|---|---|
| Animal Feeds | MCX | Sample extracted with 0.1 mol/L HCl | Ammoniated methanol | 98.4% - 106% | nih.govresearchgate.net |
| Swine Tissue | MCX | Sample extracted with 10% TCA | Ammoniated methanol | 80.7% - 91.3% | nih.govresearchgate.net |
| Fermentation Medium | MCX | Sample acidified with glacial acetic acid | Not specified | Not specified | nih.govhes-so.ch |
Hydrophilic-Lipophilic Balanced (HLB) SPE
Oasis HLB cartridges, which contain a water-wettable, reversed-phase sorbent, are also effective for the extraction of kanamycin and other aminoglycosides from matrices like bovine milk and meat. mdpi.comlcms.cz The extraction process typically involves homogenizing the sample in an aqueous buffer containing trichloroacetic acid to precipitate proteins and reduce analyte binding. lcms.cz After centrifugation, the supernatant is loaded onto the conditioned HLB cartridge. lcms.cz
Following a wash step with water, the retained aminoglycosides are eluted with a mixture of formic acid, isopropanol, and water. lcms.cz This method has shown good recoveries for a range of aminoglycosides. For instance, in bovine milk, muscle, and kidney, recoveries for most tested aminoglycosides were between 80% and 104%. nih.govresearchgate.net
| Matrix | SPE Sorbent | Extraction Buffer | Elution Solution | Recovery Rate | Reference |
|---|---|---|---|---|---|
| Bovine Milk, Muscle, Kidney | Oasis HLB | Aqueous buffer with Trichloroacetic Acid (TCA) | 10:5:85 formic acid/isopropanol/water | 80% - 104% | lcms.cznih.govresearchgate.net |
Weak Cation Exchange (WCX) and Carboxypropyl-bonded (CBA) SPE
Weak cation exchange cartridges, such as those with carboxy (CBA) or carboxypropyl (CBX) functional groups, are also suitable for kanamycin extraction. nih.gov These sorbents have a pKa of approximately 4.8. nih.gov For effective retention, the sample pH is adjusted to a level where kanamycin is charged, and the sorbent is in its ionized form. For example, ammonium (B1175870) acetate (B1210297) at pH 7.0 has been used as a conditioning solution, with the sample extract adjusted to pH 7.5 before loading. nih.gov Elution is then achieved using an acidic solution, such as 2% formic acid in methanol, which neutralizes the sorbent and protonates the analyte, releasing it from the cartridge. nih.gov
In a study involving human serum, a carboxypropyl-bonded phase (CBA) cartridge was used for the isolation of kanamycin. kuleuven.be The elution was performed using a borate buffer in methanol at a high pH. kuleuven.be This method yielded recoveries of approximately 90% for higher concentrations and around 60% for lower concentrations of kanamycin. kuleuven.be
| Matrix | SPE Sorbent | Loading Condition | Elution Solution | Recovery Rate | Reference |
|---|---|---|---|---|---|
| Muscle, Liver, Kidney, Milk, Egg | Carboxylic Acid (CBA) | Extracts adjusted to pH 7.5 | 2% Formic Acid in Methanol | Not specified | nih.gov |
| Human Serum | Carboxypropyl-bonded (CBA) | Not specified | 0.2 M Borate (pH 10.5)-Methanol (50:50, v/v) | ~90% | kuleuven.be |
| Human Serum (low concentrations) | Carboxypropyl-bonded (CBA) | Not specified | NH4OH (25%, w/v)-Methanol (30:70, v/v) | ~60% | kuleuven.be |
Molecularly Imprinted Polymer (MIP) SPE
Molecularly Imprinted Polymers (MIPs) represent a class of highly selective sorbents for SPE. affinisep.com These polymers are created using a template molecule, in this case, kanamycin, during the polymerization process. This creates binding sites that are sterically and chemically complementary to the target analyte, resulting in high selectivity. affinisep.comnih.gov
AFFINIMIP® SPE Aminoglycosides are commercially available cartridges based on this technology that can be used for the extraction of a wide range of aminoglycosides, including kanamycin, from complex matrices like honey, milk, and meat. affinisep.com The use of MIPs can lead to superior sample cleanup by allowing for more stringent washing conditions to remove matrix interferences before eluting the analytes of interest. affinisep.com A study on the determination of kanamycin sulfate utilized a kanamycin-imprinted polymer synthesized via a sol-gel process for selective extraction from pharmaceutical and vaccine samples. nih.gov
Biotechnological and Research Applications of Kanamycin
Selective Agent in Molecular Biology and Genetic Engineering
The most prominent application of Kanamycin (B1662678) acid disulfate is as a selective agent in molecular biology. nbinno.comnbinno.com This process is fundamental to genetic engineering, allowing researchers to isolate and cultivate cells that have successfully undergone genetic modification. nbinno.com
Isolation of Genetically Modified Bacteria (e.g., E. coli)
In bacterial transformation procedures, a plasmid containing the gene of interest is introduced into a host bacterium, such as Escherichia coli. nbinno.comnih.gov To facilitate the selection of successfully transformed bacteria, these plasmids also carry a gene that confers resistance to kanamycin. nbinno.comabcam.com When the bacterial population is cultured on a medium containing kanamycin, only the bacteria that have successfully taken up the plasmid will survive and proliferate. nbinno.com The untransformed bacteria, lacking the resistance gene, are killed by the antibiotic. nbinno.com This selection process is crucial for cloning, protein expression, and other genetic manipulation techniques. nbinno.comnbinno.com
Use with Kanamycin Resistance Genes (e.g., Neomycin Phosphotransferase II (NPT II/Neo), kanMX marker) in Plasmids and Vectors
The resistance to kanamycin is conferred by specific genes, most notably the neomycin phosphotransferase II (nptII or neo) gene. srce.hrtoku-e.com This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase II, which inactivates kanamycin by transferring a phosphate (B84403) group from ATP to the antibiotic. nbinno.comsrce.hr The nptII gene is a widely used selectable marker in vectors for the genetic modification of both prokaryotic and eukaryotic cells. nbinno.comsrce.hr
Another significant kanamycin resistance marker is the kanMX cassette. snapgene.com This marker is frequently used in yeast genetics for gene disruption and replacement. snapgene.comnih.govresearchgate.net The kanMX marker also contains the aphA1 gene, which codes for an aminoglycoside phosphotransferase, providing resistance to kanamycin in E. coli and to the antibiotic G418 in yeast. snapgene.comnih.gov
Table 1: Common Kanamycin Resistance Genes
| Resistance Gene | Common Name(s) | Conferring Enzyme | Organism(s) |
| nptII | Neo, kanr | Neomycin Phosphotransferase II | Bacteria, Plants, Mammalian cells |
| kanMX | kanMX | Aminoglycoside Phosphotransferase | Yeast, E. coli |
Selection in Eukaryotic Systems (Mammalian Cells, Yeast)
The utility of kanamycin resistance extends to eukaryotic systems. sigmaaldrich.com In yeast, particularly Saccharomyces cerevisiae, the kanMX marker is a standard tool for genetic manipulation. nih.govnih.govresearchgate.net Transformants are typically selected on media containing G418 (also known as Geneticin), an aminoglycoside antibiotic similar to kanamycin. nih.govnih.gov The aminoglycoside phosphotransferase encoded by kanMX inactivates G418, allowing for the selection of successfully modified yeast cells. snapgene.comnih.gov
In mammalian cell culture, the nptII (neo) gene is a commonly used selectable marker. thermofisher.com Cells transfected with a vector carrying the neo gene can be selected by their ability to grow in the presence of G418. thermofisher.com This allows for the generation of stable cell lines that have integrated the foreign DNA into their genome. thermofisher.com
Applications in Microbial Genetics and Protein Expression Studies
Beyond its role as a selective agent, kanamycin acid disulfate is also employed in more specialized research applications within microbial genetics and protein expression studies.
Studying Bacterial Resistance Mechanisms in vitro
The emergence of antibiotic resistance is a significant area of research. nbinno.com Kanamycin is used in laboratory settings to study the molecular mechanisms by which bacteria develop resistance to aminoglycoside antibiotics. researchgate.netnih.gov By exposing bacterial populations to varying concentrations of kanamycin, researchers can select for and identify mutations that confer resistance. nih.gov These studies help to elucidate the genetic and biochemical pathways involved in resistance, such as the modification of the antibiotic by bacterial enzymes or alterations in the bacterial ribosome. sigmaaldrich.com
Gene Expression Regulation Studies
Kanamycin can also be utilized in studies investigating the regulation of gene expression in bacteria. nih.govresearchgate.net For instance, research has shown that the concentration of kanamycin in the culture medium can influence the transcription levels of genes located on a plasmid, including the resistance gene itself. nih.govx-mol.net This effect can be leveraged to understand how bacteria respond to antibiotic stress and regulate the expression of resistance-conferring genes. nih.govnih.gov By analyzing changes in gene and protein expression in the presence of kanamycin, scientists can gain insights into the complex regulatory networks that govern bacterial survival and adaptation.
Mutagenesis Studies
This compound is not typically employed as a direct chemical mutagen to induce genetic mutations in the same manner as agents like ultraviolet radiation or chemical mutagens such as nitrosoguanidine. mdpi.com Instead, its significance in mutagenesis studies lies in its application as a powerful selection tool, facilitated by the kanamycin resistance gene (kanR). This gene is a widely used selectable marker in genetic engineering and mutagenesis protocols. creative-diagnostics.com
The core principle involves linking the kanR gene to a gene of interest or incorporating it into a vector used for genetic modification. creative-diagnostics.com When host organisms, such as bacteria, are subjected to a transformation or mutagenesis procedure, the successful integration of the foreign DNA containing the kanR gene confers resistance to kanamycin. By subsequently culturing the cells on a medium containing kanamycin, only the successfully mutated or transformed cells will survive and proliferate. creative-diagnostics.com This selection process is highly efficient for isolating desired mutants from a large population of unmodified cells. nih.gov
A common technique is the use of a kanamycin-resistance cassette, which is a DNA fragment containing the kanR gene. These cassettes can be flanked by specific recognition sites for restriction enzymes, allowing for their precise insertion into a target DNA sequence to cause disruption or replacement of a gene. nih.gov This method, known as insertional mutagenesis, is instrumental in studying gene function by observing the phenotypic changes that occur after a specific gene has been inactivated. nih.gov The reliability of the kanamycin resistance cassette as a selective marker has been demonstrated in various bacteria, including Treponema denticola. nih.gov
In essence, while this compound's mechanism of action involves the inhibition of protein synthesis, which can lead to cell death, it is the genetic element of resistance to this action that is exploited in mutagenesis studies. creative-diagnostics.comnih.gov This indirect role is crucial for the selection and identification of genetically modified organisms in a research setting.
Recombinant Protein Production in Bacterial Systems
In the realm of biotechnology, this compound is a key component in the production of recombinant proteins in bacterial systems, most notably Escherichia coli. Its primary function is to act as a selective agent to ensure the maintenance of plasmids carrying the gene of interest. biosynth.comoup.com Many commercially available expression vectors, such as the pET series, are engineered to include a kanamycin resistance gene. nih.govnih.gov
The process begins by transforming host bacteria with a plasmid that contains both the gene for the desired recombinant protein and the kanamycin resistance gene. The transformed cells are then grown in a culture medium containing kanamycin. uwm.edu This selective pressure eliminates any bacteria that did not successfully incorporate the plasmid, ensuring that only the plasmid-bearing cells proliferate. oup.com This is crucial because plasmids can be lost during cell division, and the presence of the antibiotic guarantees that the bacterial population retains the genetic blueprint for the target protein. oup.com
Development of Novel Antibacterial Agents
Kanamycin Conjugates (e.g., Gold Nanoparticles) for Enhanced Efficacy
A promising strategy to enhance the antibacterial efficacy of kanamycin and address the challenge of antibiotic resistance is the development of kanamycin conjugates, particularly with gold nanoparticles (AuNPs). This approach involves attaching kanamycin molecules to the surface of AuNPs, creating a novel nano-antibiotic entity.
Research has demonstrated that kanamycin-conjugated gold nanoparticles (Kan-AuNPs) exhibit significantly improved antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to kanamycin alone. This enhanced efficacy is reflected in a notable reduction in the minimum inhibitory concentration (MIC) for Kan-AuNPs compared to free kanamycin.
One of the proposed mechanisms for this enhanced activity is the ability of the nanoparticles to act as efficient drug carriers, facilitating the transport of a high concentration of kanamycin to the bacterial cell surface. This localized high concentration may overwhelm the bacteria's resistance mechanisms. Electron microscopy studies have revealed that Kan-AuNPs can localize on the entire surface of the bacterial cell envelope, which can lead to disruption of the membrane, leakage of cytoplasmic contents, and ultimately, cell death. It is also hypothesized that conjugation to AuNPs may inhibit the action of bacterial efflux pumps, which are a common mechanism of antibiotic resistance.
Strategies to Combat Multi-Drug Resistant Bacteria
The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. This compound, both alone and as part of innovative therapeutic strategies, plays a role in addressing this issue. The development of kanamycin conjugates, as discussed in the previous section, represents a key strategy. By combining kanamycin with nanomaterials like gold nanoparticles, its effectiveness against MDR strains can be significantly boosted. This approach can potentially restore the utility of an established antibiotic against pathogens that have developed resistance.
Another important strategy is the use of combination therapy, where kanamycin is administered alongside other antibiotics. This can produce a synergistic effect, where the combined antibacterial action is greater than the sum of the individual effects. By targeting different bacterial processes simultaneously, combination therapy can be more effective at eradicating MDR infections and may also reduce the likelihood of the emergence of further resistance.
The fundamental mechanism of action of kanamycin, which involves binding to the bacterial 30S ribosomal subunit and disrupting protein synthesis, remains a valuable target in the fight against MDR bacteria. This is particularly true when bacteria have developed resistance to other classes of antibiotics that act on different cellular pathways. Therefore, ongoing research into novel delivery systems and combination therapies involving kanamycin is a critical component of the multifaceted effort to combat multi-drug resistant bacteria.
Environmental Fate and Degradation of Kanamycin
Persistence and Environmental Presence
Kanamycin (B1662678) is considered a persistent and hard-to-degrade antibiotic in the environment. researchgate.netnih.govnih.gov Its persistence is influenced by its physicochemical properties and environmental conditions such as soil type and climate. wur.nl Antibiotics like kanamycin are often categorized as pseudo-persistent because their rate of entry into the environment can exceed their rate of elimination. nih.gov
Studies have shown that kanamycin can accumulate in soil and sediments. nih.govwur.nl Its stability varies with environmental factors. For instance, under thermophilic anaerobic conditions at a pH of 7.3 and a temperature of 72°C, kanamycin showed no detectable loss of activity. nih.gov However, it becomes more unstable and susceptible to degradation at a more acidic pH of 5.0. nih.gov The presence of kanamycin resistance genes in extracellular DNA found in river sediments further highlights its environmental persistence and the potential for the propagation of antibiotic resistance. nih.gov
Natural Degradation Pathways
Kanamycin acid disulfate can be degraded through several natural pathways, including microbial action, hydrolysis, oxidation, and photodegradation. creative-diagnostics.comontosight.ai While generally considered non-biodegradable, specific conditions and microbial agents can facilitate its breakdown. acs.orgnih.gov
Microorganisms can break down and utilize kanamycin as a nutrient source through various metabolic pathways. ontosight.ai This catabolic process involves a series of enzymatic reactions that modify the antibiotic's structure, leading to its degradation. ontosight.ai Factors such as the composition of the microbial community, temperature, pH, and the presence of other nutrients can influence the rate and extent of kanamycin's biodegradation. ontosight.ai
A key mechanism of microbial degradation is enzymatic inactivation. While several enzymes can modify and inactivate kanamycin, a notable example is the deglycosylation initiated by the AquKGD complex. acs.orgnih.gov This novel periplasmic dehydrogenase complex, found in an environmental bacterium, is composed of a flavin adenine (B156593) dinucleotide-dependent dehydrogenase (AquKGDα) and a small subunit (AquKGDγ). acs.orgnih.govfigshare.com The AquKGD complex effectively degrades kanamycin by removing its 4'-amino sugar, a process that has shown excellent performance in eliminating kanamycin from manufacturing waste. acs.orgnih.gov Ecotoxicity tests suggest that this enzymatic degradation produces less harmful byproducts, presenting a promising strategy for bioremediation. acs.orgnih.gov
Other enzymatic modifications that confer resistance and contribute to degradation include acetylation, phosphorylation, and nucleotidylation at various positions on the kanamycin molecule. ontosight.aimdpi.com
Hydrolysis is a significant chemical degradation pathway for kanamycin, involving the reaction of the molecule with water, which leads to its structural breakdown. creative-diagnostics.com The rate of hydrolysis is highly dependent on temperature. Kanamycin is relatively stable and difficult to hydrolyze at temperatures below 100°C. researchgate.netnih.gov However, under hydrothermal treatment conditions, hydrolysis becomes the predominant degradation mechanism, accounting for 75-98% of the breakdown. researchgate.netnih.gov Increasing the temperature from 100°C to 180°C can shorten the degradation half-life by more than 87-fold. researchgate.netnih.gov While generally resistant to acid and alkaline hydrolysis under standard conditions, forcing conditions like refluxing in 6 N HCl can completely destroy its biological activity. acs.orgtandfonline.com
Oxidation is another pathway that leads to the degradation of kanamycin. This process can occur through interaction with oxygen in the air or be mediated by enzymes. creative-diagnostics.comnih.govacs.org The catalase-peroxidase enzyme, KatG, can oxidize kanamycin, which then serves as an electron donor for the peroxidase reaction. nih.govacs.org This oxidation results in the addition of a single oxygen atom to the aminoglycoside, producing a form of kanamycin that is less effective as an antibiotic. nih.govacs.org During hydrothermal treatments, oxidation occurs alongside hydrolysis as a degradation reaction. researchgate.netnih.gov
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of kanamycin. creative-diagnostics.com The photocatalytic degradation of kanamycin has been demonstrated using various catalysts. For example, a polyaniline intercalated vanadium oxide xerogel (PANI/V2O5·nH2O) nanocomposite has shown promising photocatalytic activity in degrading kanamycin under visible light. nih.gov Similarly, the use of titanium dioxide (TiO2) in the presence of hydrogen peroxide (H2O2) can mineralize kanamycin under UV irradiation. researchgate.net Self-assembled hybrid microflowers of kanamycin and copper phosphate (B84403) also exhibit high photocatalytic activity for degrading organic dyes, suggesting a potential pathway for kanamycin's own degradation. nih.govresearchgate.net
Table of Degradation Pathways
| Degradation Pathway | Description | Key Factors | References |
| Microbial Biodegradation | Breakdown by microorganisms through enzymatic reactions. | Microbial community, temperature, pH, nutrients | ontosight.ai |
| ↳ Enzymatic Inactivation | Modification by enzymes, such as deglycosylation by the AquKGD complex. | Presence of specific enzymes (e.g., AquKGD, APH, AAC) | acs.orgnih.govfigshare.commdpi.com |
| Hydrolysis | Structural breakdown due to reaction with water. | High temperature (>100°C) | researchgate.netnih.govcreative-diagnostics.com |
| Oxidation | Chemical modification through interaction with oxygen or enzymatic action (e.g., by KatG). | Presence of oxygen, oxidizing agents, specific enzymes | researchgate.netnih.govcreative-diagnostics.comnih.govacs.org |
| Photodegradation | Breakdown upon exposure to light, often aided by a photocatalyst. | UV/Visible light, photocatalysts (e.g., TiO2, PANI/V2O5·nH2O) | creative-diagnostics.comnih.govresearchgate.net |
Microbial Biodegradation
Engineered Degradation and Bioremediation Strategies
Engineered systems offer promising solutions for the removal of kanamycin from contaminated environments, particularly from industrial wastewater where concentrations can be high. These strategies aim to transform the potent antibiotic into less harmful compounds.
Hydrothermal treatment is a promising technology for the degradation of recalcitrant antibiotic residues like kanamycin, especially in high-concentration wastewater from production facilities. nih.govresearchgate.net This process utilizes elevated temperatures and pressures to facilitate the hydrolysis and oxidation of the antibiotic. nih.govresearchgate.net
Research has shown that the reaction temperature significantly influences the degradation efficiency of kanamycin. nih.govresearchgate.net As the temperature increases, the degradation half-life of kanamycin is dramatically reduced. nih.govresearchgate.net For instance, increasing the hydrothermal treatment temperature from 100°C to 180°C can shorten the degradation half-life by a factor of 87.17. nih.govresearchgate.net The primary mechanism of degradation during hydrothermal treatment is hydrolysis, which accounts for 75-98% of the process, with oxidation playing a secondary role. nih.gov
Studies have demonstrated that hydrothermal treatment can effectively remove the antibacterial activity of kanamycin from industrial wastewater. In one study, a 97.9% reduction in antibacterial activity was achieved in wastewater with a high chemical oxygen demand (CODCr) of around 100,000 mg/L. nih.govresearchgate.net Furthermore, this pretreatment can enhance the biodegradability of the wastewater, with one study showing a 2.3-fold increase in methane (B114726) production yield in subsequent anaerobic inhibition tests. nih.govresearchgate.net The process results in the formation of five transformation products that exhibit lower antibacterial activity than the parent kanamycin compound. nih.gov
Interactive Data Table: Effect of Temperature on Kanamycin Degradation Half-life
| Temperature (°C) | Degradation Half-life (t1/2) | Fold Reduction from 100°C |
| 100 | - | 1 |
| 180 | Shortened by 87.17-fold | 87.17 |
Note: Specific half-life values at each temperature were not provided in the source material, only the fold reduction.
Photocatalysis using titanium dioxide (TiO₂) in the presence of hydrogen peroxide (H₂O₂) is an effective advanced oxidation process for the mineralization of kanamycin acid sulfate (B86663) in aqueous solutions. researchgate.net This method involves the generation of highly reactive hydroxyl radicals that can break down the complex structure of the antibiotic. mdpi.com
The efficiency of photocatalytic mineralization is influenced by several factors, including the type of TiO₂, the pH of the solution, the concentration of the catalyst, and the initial concentration of the substrate. researchgate.net Among different commercially available TiO₂ powders, Degussa P25 has been found to be more efficient for the mineralization of kanamycin compared to Hombikat UV100 and Millennium PC500. researchgate.net
The pH of the aqueous suspension plays a crucial role in the degradation kinetics. Kanamycin mineralization is found to be more efficient under alkaline pH conditions. researchgate.net The process aims for the complete breakdown of the organic molecule into carbon dioxide, water, and inorganic ions, which is monitored by the depletion of the Total Organic Carbon (TOC) content over time. researchgate.net
Enzyme-based systems represent a highly specific and environmentally friendly approach to antibiotic degradation. acs.orgnih.gov A novel periplasmic dehydrogenase complex, designated as AquKGD, has been identified in an environmental bacterium and has shown remarkable efficacy in degrading kanamycin. acs.orgnih.gov
The AquKGD enzyme complex initiates the degradation of kanamycin through the deglycosylation of its 4'-amino sugar. acs.orgnih.gov This complex is composed of a flavin adenine dinucleotide-dependent dehydrogenase (AquKGDα) and a small subunit (AquKGDγ). The formation of this complex is essential for both its enzymatic activity and its translocation into the periplasm of bacteria like Escherichia coli, where it has been successfully expressed. acs.orgnih.gov
Immobilized AquKGD has demonstrated excellent performance, achieving complete elimination of kanamycin from actual manufacturing waste. acs.orgnih.gov Importantly, ecotoxicity and cytotoxicity tests have indicated that the degradation products generated by AquKGD are less harmful than the original kanamycin molecule. acs.orgnih.gov This enzymatic strategy offers a promising avenue for the safe and effective treatment of kanamycin residues. acs.orgnih.gov
Kanamycin Residue Dynamics in Environmental Matrices (e.g., Soil)
Once released into the environment, kanamycin can persist in matrices such as soil, posing potential risks to ecosystems. researchgate.nettandfonline.comtandfonline.com The degradation of kanamycin in soil is influenced by the physicochemical properties of the soil itself. researchgate.nettandfonline.com
Studies on the degradation dynamics of kanamycin A in different soil types have shown that the degradation follows first-order kinetics. tandfonline.com The degradation rate can vary significantly between different soil types. For example, kanamycin A degrades more rapidly in black soil compared to red soil. researchgate.nettandfonline.comtandfonline.com
In one study, the half-life of kanamycin A was determined to be 14.38 days in black soil and 28.06 days in red soil. researchgate.nettandfonline.comtandfonline.com After 63 days, the degradation rate reached 95.19% in black soil, compared to 77.14% in red soil. researchgate.nettandfonline.com This difference is likely attributable to the varying physicochemical properties and microbiological richness of the soils. tandfonline.com The degradation process can be modeled by the following equations:
Black Soil: C = 1.951e-0.0482t researchgate.nettandfonline.com
Red Soil: C = 1.807e-0.0247t researchgate.nettandfonline.com
Where 'C' is the concentration of the residue at time 't' (in days).
The detection of kanamycin residues in soil is often achieved through methods like high-performance liquid chromatography (HPLC) after solid-phase extraction and pre-column derivatization. researchgate.nettandfonline.comtandfonline.com
Interactive Data Table: Degradation Dynamics of Kanamycin A in Different Soil Types
| Soil Type | Degradation Equation | Half-life (t1/2) in days | Degradation Rate after 63 days (%) |
| Black Soil | C = 1.951e-0.0482t | 14.38 | 95.19 |
| Red Soil | C = 1.807e-0.0247t | 28.06 | 77.14 |
Future Directions and Emerging Research Areas
Novel Approaches to Combat Kanamycin (B1662678) Resistance
The emergence of bacterial resistance to kanamycin, primarily through enzymatic modification, has necessitated the development of innovative strategies to preserve its clinical efficacy. creative-diagnostics.com Research is actively pursuing several promising avenues to counteract these resistance mechanisms.
One of the most prevalent strategies is the use of antibiotic adjuvants . These compounds, which may have little to no intrinsic antibiotic activity, are co-administered with kanamycin to restore its effectiveness. nih.gov Adjuvants can work by various mechanisms, including the inhibition of enzymes that inactivate kanamycin, such as aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov For instance, inhibitors of β-lactamase enzymes have been successfully used in combination with β-lactam antibiotics, providing a model for developing AME inhibitors. nih.govnih.gov
Another key approach is the development of efflux pump inhibitors (EPIs) . Bacteria can develop resistance by actively pumping antibiotics out of the cell using efflux pumps. ftloscience.comasm.org EPIs block these pumps, thereby increasing the intracellular concentration of kanamycin and restoring its ability to inhibit protein synthesis. asm.org
Furthermore, there is a significant effort in designing novel aminoglycosides , sometimes referred to as neoglycosides, that can evade the action of AMEs. nih.gov This involves modifying the kanamycin structure at the sites where modifying enzymes typically act, preventing the enzymatic inactivation while maintaining the antibiotic's ability to bind to the bacterial ribosome. mdpi.com A successful example of this approach is the creation of hybrid antibiotics, such as a kanamycin A-ciprofloxacin conjugate, which has shown activity against a wide range of resistant and non-resistant bacterial strains. mdpi.com
Combination therapy, where kanamycin is used with other classes of antibiotics, is another strategy being explored to overcome resistance. creative-diagnostics.com The synergistic effect of two different antibiotic mechanisms can be more effective at eradicating resistant bacterial populations. creative-diagnostics.com
Advanced Biosynthetic Pathway Engineering for Kanamycin Derivatives
The biosynthesis of kanamycin by Streptomyces kanamyceticus involves a complex series of enzymatic reactions encoded by a biosynthetic gene cluster. nih.gov Advances in synthetic biology and metabolic engineering are enabling researchers to manipulate this pathway to produce novel kanamycin derivatives with improved properties. nih.govnih.gov
A key discovery that has propelled this field is the elucidation of parallel biosynthetic pathways in kanamycin production. korea.ac.krnih.govresearchgate.net Researchers found that the pathway branches early, governed by the substrate promiscuity of a glycosyltransferase, leading to the formation of two parallel routes. korea.ac.krnih.gov This understanding allows for the targeted manipulation of specific enzymatic steps to favor the production of desired intermediates or novel final products. nih.govkorea.ac.krnih.gov
Metabolic engineering of Streptomyces species is a powerful tool for enhancing the production of natural products and creating new ones. researchgate.netwits.ac.zataylorfrancis.comdtu.dk By overexpressing, inactivating, or replacing specific genes within the kanamycin biosynthetic cluster, scientists can alter the final structure of the antibiotic. nih.govkorea.ac.kr For example, disrupting the kanJ gene in S. kanamyceticus led to a significant increase in the production of kanamycin B, while overexpressing kanJ and kanK decreased its yield. nih.gov This demonstrates the potential to create strains that produce specific kanamycin analogues.
Combinatorial biosynthesis is another advanced approach that involves introducing genes from other antibiotic biosynthetic pathways into the kanamycin-producing strain. nih.gov This can lead to the creation of hybrid aminoglycosides with unique structural features and potentially enhanced activity against resistant bacteria. The exchange of glycosyltransferases, for instance, can alter the sugar moieties attached to the 2-deoxystreptamine (B1221613) core, a key determinant of aminoglycoside activity and susceptibility to resistance enzymes. korea.ac.krnih.gov
These genetic engineering strategies hold the promise of generating a new generation of aminoglycoside antibiotics with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. korea.ac.krmanchester.ac.uk
Development of High-Throughput Analytical Methods for Environmental Monitoring
The widespread use of kanamycin has led to its presence in various environmental compartments, such as soil and water, raising concerns about the spread of antibiotic resistance. researchgate.netnih.gov Consequently, the development of rapid, sensitive, and high-throughput analytical methods for environmental monitoring is crucial.
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the detection and quantification of kanamycin residues. nih.govcreative-diagnostics.com To enhance sensitivity and selectivity, HPLC is often coupled with techniques like fluorescence detection after pre-column derivatization with reagents such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF). researchgate.netnih.gov Sample preparation methods, including solid-phase extraction (SPE), are often employed to concentrate the analyte and remove interfering substances from complex environmental matrices. researchgate.netnih.gov
In recent years, there has been a significant push towards the development of biosensors for the rapid and on-site detection of kanamycin. These devices offer several advantages over traditional analytical methods, including simplicity, speed, and cost-effectiveness. acs.org
Aptamer-based biosensors (aptasensors) have shown great promise. nih.gov Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. acs.org Different detection principles have been employed in aptasensors, including:
Colorimetric sensors , often using gold or silver nanoparticles, which change color upon aggregation induced by the binding of the target antibiotic. acs.orgnih.gov
Fluorescent sensors , where the binding of kanamycin to the aptamer results in a change in fluorescence intensity. mdpi.com
Electrochemical sensors , which measure changes in electrical signals upon the binding of kanamycin to an aptamer immobilized on an electrode surface. acs.orgmdpi.com These sensors can offer real-time monitoring capabilities. nih.gov
Surface Plasmon Resonance (SPR) sensors , which detect changes in the refractive index at the sensor surface upon target binding, allowing for label-free detection. nih.gov
These emerging high-throughput analytical methods are essential tools for monitoring the environmental fate of kanamycin, assessing the extent of contamination, and implementing effective management strategies to mitigate the risks associated with antibiotic resistance.
Exploration of Kanamycin's Non-Canonical Biological Activities
While kanamycin is renowned for its antibacterial properties, recent research has begun to uncover non-canonical biological activities, opening up new avenues for its application. nih.gov A particularly interesting area of investigation is the potential antifungal activity of modified kanamycin derivatives.
Through simple structural modifications, researchers have successfully transformed the antibacterial kanamycin into an antifungal agent. nih.gov Specifically, the creation of amphiphilic kanamycin derivatives has been shown to confer potent antifungal properties. nih.gov These modified compounds are thought to act by disrupting the fungal cell membrane.
A significant advantage of these antifungal kanamycin derivatives is their low toxicity towards mammalian cells, as demonstrated by hemolysis and cell-based cytotoxicity assays. nih.gov This selectivity for fungal cells over mammalian cells is a critical attribute for any potential therapeutic agent.
One such derivative, designated K20 , has been identified as a promising antifungal agent that can be mass-produced for potential applications in agriculture and animal health. nih.gov This repurposing of an old antibiotic scaffold highlights the potential for chemical modification to unlock new biological activities and address unmet medical and agricultural needs. nih.gov
The discovery of antifungal properties in kanamycin derivatives represents a paradigm shift in our understanding of the therapeutic potential of aminoglycosides and encourages further exploration of their non-canonical biological activities.
Environmental Remediation Technologies for Kanamycin Contamination
The presence of kanamycin in the environment, particularly in wastewater from manufacturing facilities and agricultural runoff, is a significant concern. nih.govresearchgate.net This has spurred the development of effective remediation technologies to remove or degrade this antibiotic from contaminated water and soil.
Biodegradation offers an environmentally friendly approach to kanamycin removal. Researchers have identified a novel periplasmic dehydrogenase complex, AquKGD, from an environmental bacterium that can initiate the degradation of kanamycin through deglycosylation. acs.org This enzymatic inactivation process has been shown to be highly effective, even in actual kanamycin manufacturing waste, and produces less harmful degradation products. acs.org
Hydrothermal treatment is a promising technology for the degradation of kanamycin in high-concentration industrial wastewater. nih.gov This process involves treating the wastewater at subcritical temperatures, which significantly accelerates the hydrolysis and oxidation of the kanamycin molecule. nih.govresearchgate.net Studies have shown that increasing the temperature from 100°C to 180°C can dramatically shorten the degradation half-life of kanamycin. nih.govresearchgate.net This method has been successful in removing a high percentage of the antibacterial activity from actual production wastewater. nih.gov
Adsorption is another widely explored remediation technique that involves the use of various adsorbent materials to remove kanamycin from water. nih.govuts.edu.auntu.edu.sg Common adsorbents include:
Activated carbon : Its high surface area and porous structure make it effective for adsorbing a wide range of organic contaminants, including antibiotics. nih.govuts.edu.au
Biochar : A low-cost adsorbent derived from biomass that has shown good potential for antibiotic removal. nih.gov
Clay minerals (e.g., bentonite) : These materials can also effectively adsorb antibiotics from aqueous solutions. uts.edu.au
Ion-exchange resins : These can remove antibiotics with high efficiency. uts.edu.au
The effectiveness of adsorption depends on various factors, including the properties of the adsorbent, the pH of the water, and the concentration of the antibiotic. nih.govuts.edu.au
The following table summarizes some of the key findings from studies on environmental remediation technologies for kanamycin.
| Remediation Technology | Key Findings |
| Biodegradation | A novel enzyme, AquKGD, can effectively degrade kanamycin through deglycosylation, producing less toxic byproducts. acs.org |
| Hydrothermal Treatment | Increasing temperature to 180°C significantly reduces the half-life of kanamycin in wastewater. nih.govresearchgate.net |
| Adsorption | Materials like activated carbon, biochar, and bentonite (B74815) show high removal efficiency for kanamycin from water. nih.govuts.edu.au |
These emerging technologies offer a range of options for mitigating the environmental impact of kanamycin contamination and reducing the selective pressure for the development of antibiotic resistance in the environment.
Q & A
Q. What is the molecular mechanism by which kanamycin acid disulfate inhibits bacterial growth?
this compound binds to the 30S and 50S ribosomal subunits, disrupting mRNA decoding during protein synthesis. This results in misreading of codons and premature termination of translation. To confirm this mechanism, researchers can perform ribosomal binding assays using radiolabeled kanamycin or monitor protein synthesis inhibition via SDS-PAGE in bacterial cultures treated with varying concentrations of the antibiotic .
Q. What is the recommended concentration of this compound for selecting resistant cells in plant or bacterial cultures?
A standard working concentration of 100 mg/mL is commonly used for cell culture applications, particularly in media containing neomycin phosphotransferase-expressing transgenic cells. Prepare stock solutions by dissolving the compound in sterile water (10 mg/mL solubility) and filter-sterilize using a 0.2 μm membrane .
Q. How should this compound be stored to maintain stability?
Store the compound at room temperature in a dry environment, protected from direct light and moisture. No specialized storage facilities are required, but ensure compatibility with general laboratory conditions. Avoid exposure to strong acids, bases, or oxidizers, as these may degrade the compound .
Q. What solvent systems are suitable for dissolving this compound in experimental settings?
The compound is highly soluble in water (10 mg/mL) but insoluble in organic solvents like ethanol, acetone, and chloroform. For in vitro assays requiring non-aqueous solutions, consider using dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in aqueous buffers .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported minimum inhibitory concentrations (MICs) for this compound across bacterial strains?
MIC variability often arises from differences in bacterial growth phase, culture media composition, or ribosomal mutation profiles. Standardize testing using logarithmic-phase cultures in Mueller-Hinton broth and include control strains with known susceptibility. Cross-validate results with ribosomal binding affinity assays (e.g., isothermal titration calorimetry) to correlate MICs with target engagement .
Q. What parameters optimize the synthesis of antimicrobial biopolymers using this compound and sodium alginate?
Combine 10 mg/mL kanamycin disulfate with 2% (w/v) sodium alginate and algae extract at 35°C. The biopolymer forms optimally at a melting temperature of 34.7 ± 2.5°C, as determined by UV-Vis absorption spectroscopy. Texture analysis via scanning electron microscopy (SEM) can confirm thread-like polymer morphology, indicative of effective cross-linking .
Q. What analytical methods are recommended for quantifying this compound purity in complex mixtures?
Adapt the HPLC protocol used for p-toluene sulfonic acid tosylate quantification ( ). Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5). Detect peaks at 254 nm and calculate purity via relative peak area comparison against a certified reference standard .
Q. How does this compound affect eukaryotic cellular processes, such as plant cell regeneration?
While primarily antibacterial, kanamycin inhibits regeneration in plant models like Salix spp. at concentrations >50 μg/mL. To assess eukaryotic toxicity, perform dose-response assays in plant callus cultures and monitor viability via trypan blue exclusion or ATP-based luminescence assays .
Q. What structural features of this compound differentiate its activity from semi-synthetic derivatives like amikacin?
Amikacin, a kanamycin derivative, retains the core 2-deoxystreptamine ring but incorporates a γ-amino-α-hydroxybutyryl side chain, enhancing resistance to bacterial acetyltransferases. Compare binding kinetics using surface plasmon resonance (SPR) with purified 30S ribosomal subunits to quantify differences in target affinity .
Q. What experimental controls are critical when studying synergistic effects between this compound and β-lactam antibiotics?
Include (1) individual antibiotic controls to rule out additive effects, (2) chequerboard assays to calculate fractional inhibitory concentration indices (FICIs), and (3) time-kill curves to monitor bactericidal synergy. Use Escherichia coli TolC mutants to assess outer membrane permeabilization contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
